molecular formula C6H9ClN4 B13596156 N-methylpyrimidine-2-carboximidamide hydrochloride

N-methylpyrimidine-2-carboximidamide hydrochloride

Katalognummer: B13596156
Molekulargewicht: 172.61 g/mol
InChI-Schlüssel: MYPPEFWVUHUTIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methylpyrimidine-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C6H9ClN4 and a molecular weight of 172.6 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methylpyrimidine-2-carboximidamide hydrochloride typically involves the reaction of N-methylpyrimidine-2-carboximidamide with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-methylpyrimidine-2-carboximidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

N-methylpyrimidine-2-carboximidamide hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in various industrial processes, including the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-methylpyrimidine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-methylpyrimidine-2-carboximidamide hydrochloride include:

    N-methylpyridine-2-carboximidamide hydrochloride: A related compound with similar structural features.

    Pyrimidine-2-carboxamide analogs: These compounds share a similar pyrimidine core and have been studied for their biological activities.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C6H9ClN4

Molekulargewicht

172.61 g/mol

IUPAC-Name

N'-methylpyrimidine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C6H8N4.ClH/c1-8-5(7)6-9-3-2-4-10-6;/h2-4H,1H3,(H2,7,8);1H

InChI-Schlüssel

MYPPEFWVUHUTIY-UHFFFAOYSA-N

Kanonische SMILES

CN=C(C1=NC=CC=N1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.